(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone
Description
This compound belongs to the oxadiazole class, characterized by a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 3 and a pyrrolidine-1-yl methanone group. The amino group enhances hydrogen-bonding capacity, while the pyrrolidine contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-6-5(9-13-10-6)7(12)11-3-1-2-4-11/h1-4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGOCLAZZICQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NON=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an oxadiazole ring structure have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways.
Biological Activity
(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone, a compound characterized by its oxadiazole and pyrrolidine moieties, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and other therapeutic potentials, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4O. It features a pyrrolidine ring attached to an oxadiazole derivative, which is known for its bioactive properties. The presence of the amino group at position 4 of the oxadiazole enhances its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated significant anticancer activity of this compound against various cancer cell lines. For instance:
- Cell Line Sensitivity : In studies conducted on prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines, the compound exhibited IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. It has been shown to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities at low concentrations .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains:
- Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . It showed the most significant activity against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:
- Alzheimer's Disease Models : Preliminary studies indicate that derivatives of oxadiazoles may exhibit protective effects against neuronal cell death associated with Alzheimer's disease through mechanisms involving anti-inflammatory pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives including this compound and evaluated their anticancer activity using MTT assays. The results indicated that this compound had superior potency compared to standard chemotherapeutic agents like erlotinib .
- In Vivo Studies : In vivo studies are necessary to further validate these findings; however, existing data suggest promising therapeutic applications in oncology and infectious disease management.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone and its derivatives. Research indicates that these compounds exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated the antimicrobial activity of synthesized oxadiazole derivatives. The results showed that several derivatives displayed promising antibacterial activity using the disc diffusion method. The minimum inhibitory concentration (MIC) values were determined, revealing that some compounds had MIC values as low as 8 µg/mL against E. coli .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary results suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on A549 lung cancer cells and MCF-7 breast cancer cells, it was found that the compound exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively. These results indicate its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structure of this compound suggests possible anti-inflammatory properties. Some derivatives have shown efficacy in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Insights from Recent Research
Research indicates that compounds similar to this compound may reduce inflammation markers in vitro. Investigations into their mechanisms of action are ongoing to fully understand their therapeutic potential .
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that result in high yields of pure product. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Synthesis Methodology
A recent synthesis protocol outlined by researchers involved reacting specific precursors under controlled conditions to yield the desired oxadiazole derivative with high efficiency .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
